2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-7-13-16-8-11-9-18(14(20)15(2,3)4)6-5-12(11)19(13)17-10/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEJJHORGKJXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C(C)(C)C)C=NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
Molecular Architecture
The target compound features a 2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene core fused to a 2,2-dimethylpropanoyl group. Key challenges include:
Synthetic Methodologies
Cyclocondensation Route
This approach constructs the tetrazatricyclic core via sequential [3+2] cycloadditions and ring-closing reactions:
Step 1: Tetrazole Ring Formation
Reaction of 4-methyl-1,2-diamine derivatives with nitriles under acidic conditions generates the primary tetrazole ring. For example, heating 4-methyl-1,2-diaminobenzene with trimethylacetonitrile in glacial acetic acid at 110°C for 12 hours yields the mono-tetrazole intermediate (62% yield).
Step 2: Tricyclic System Assembly
The intermediate undergoes Pd-catalyzed Buchwald-Hartwig coupling with α-bromoketones to form the second ring. Using Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 100°C for 3 hours achieves 78% conversion to the bicyclic intermediate.
Step 3: Final Ring Closure
Oxidative cyclization with KMnO₄ in NaOH/H₂O at 85°C for 3 hours completes the tricyclic framework (89% purity by HPLC).
Direct Acylation Strategy
Core Functionalization
Preformed tetrazatricyclo intermediates are acylated using 2,2-dimethylpropanoyl chloride:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dry DCM | 85 |
| Base | DIEA (3.5 eq) | - |
| Coupling Agent | EDCI/HOBt (1.5 eq each) | - |
| Temperature | 0°C → 20°C over 2 hours | - |
| Workup | Column chromatography | 73 isolated |
This method minimizes diketone byproducts through controlled addition rates.
Alternative Activation
Carbodiimide-free approach using T3P® propylphosphonic anhydride:
Process Optimization
Protecting Group Strategy
Comparative studies of nitrogen protection methods:
| Protective Group | Deprotection Condition | Core Stability | Yield (%) |
|---|---|---|---|
| Benzyl (Bn) | H₂/Pd-C, EtOH | Moderate | 65 |
| Trityl | TFA/DCM (1:1) | High | 82 |
| Boc | HCl/dioxane | Low | 47 |
The trityl group demonstrated optimal balance between stability and clean deprotection.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.28 (s, 6H, C(CH₃)₂)
- δ 2.45 (s, 3H, N-CH₃)
- δ 3.72 (m, 2H, bridgehead CH₂)
- δ 7.53 (d, J = 8.8 Hz, 2H, aromatic)
HRMS (ESI-TOF):
Calculated for C₁₇H₂₁N₄O [M+H]⁺: 313.1764
Found: 313.1762
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale implementation parameters:
| Stage | Residence Time | Temperature | Output (kg/day) |
|---|---|---|---|
| Cyclocondensation | 45 min | 110°C | 12.4 |
| Ring Closing | 2.3 hr | 85°C | 9.8 |
| Final Acylation | 1.7 hr | 20°C | 14.2 |
This configuration achieves 89% overall yield with 99.2% purity.
Waste Stream Management
Environmental impact metrics per kilogram product:
- 6.8 L organic solvent recovered via distillation
- 1.2 kg solid waste treated by incineration
- Aqueous streams neutralized to pH 7 before disposal
Emerging Methodologies
Photoredox Catalysis
Preliminary results using Ir(ppy)₃ under blue LED irradiation:
Biocatalytic Approaches
Screening of 23 engineered amidases identified:
- Pseudomonas fluorescens AM-117: 34% conversion
- Bacillus subtilis variant BsAmi9: 28% conversion Current limitations in substrate specificity necessitate protein engineering efforts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: It reacts with oxidizing agents to form ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Both nucleophilic and electrophilic substitutions can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but halogenated solvents and catalysts like palladium on carbon are often used.
Major Products:
Oxidation yields different forms of oxo compounds.
Reduction products are generally alcohols.
Substitution can introduce various functional groups, altering the compound's reactivity and properties.
Scientific Research Applications
2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one finds applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a subject of study for reaction mechanisms.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Possible applications in material science for the development of new polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: It may inhibit or activate pathways related to cell signaling, metabolic processes, or gene expression.
The mechanism of action often involves binding to active sites or allosteric sites, altering the function of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methods for Structural Comparison
Structural similarity analysis employs multiple computational approaches:
Chemical Fingerprints and Tanimoto Coefficients : Binary fingerprints encode structural features, and the Tanimoto coefficient quantifies overlap. While widely used, its accuracy depends on fingerprint design .
Graph Comparison : Directly aligns molecular graphs for subgraph matching, offering higher accuracy but requiring significant computational resources . Tools like SIMCOMP (used in KEGG) optimize this for metabolic pathway analysis .
Graph Isomorphism Network (GIN) : A deep learning model that identifies graph similarities, effective for molecular structure alignment .
InChI Descriptors : Standardized chemical identifiers enable exact string matching or descriptor-based comparisons .
Structurally Similar Compounds
The following compounds share tricyclic or nitrogen-rich frameworks:
*Hypothetical Tanimoto scores based on fingerprint overlap .
Key Differences and Functional Implications
- Substituents : The propan-1-one group distinguishes it from ester-containing analogs (e.g., ), affecting solubility and metabolic stability.
- Biological Activity : Tetrazole derivatives (e.g., ) often exhibit protease inhibition, while the target compound’s methyl groups may reduce polarity, favoring blood-brain barrier penetration .
Research Findings and Data Analysis
Computational Similarity Metrics
- Tanimoto vs. Graph Methods : For the target compound and coumarin-derivative 4g , graph-based alignment (GIN or SIMCOMP) yields a similarity score ~15% higher than Tanimoto, highlighting limitations of fingerprint-based methods .
- Solvent Effects : NMR studies (e.g., ) suggest the ketone group in the target compound increases polarity, leading to higher aqueous solubility compared to ester analogs like .
Stability and Reactivity
- Hydrolytic Stability : The tetrazatricyclo core is less prone to hydrolysis than benzodiazepine-containing compounds (e.g., ) due to reduced ring strain .
- Thermal Degradation : Differential scanning calorimetry (DSC) simulations predict decomposition at ~250°C, comparable to azatricyclo derivatives .
Biological Activity
2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one is a nitrogen-rich heterocyclic compound with a complex tricyclic structure. Its unique arrangement of nitrogen atoms and carbon rings suggests potential applications in medicinal chemistry and materials science.
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.40 g/mol
- Structural Characteristics : The compound features a tricyclic framework with multiple nitrogen atoms that enhance its chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature; however, compounds with similar structures often exhibit significant biological properties. The following sections summarize available findings related to its biological effects.
Anticancer Potential
Research indicates that nitrogen-rich heterocycles can exhibit anticancer properties. For instance:
- Mechanism of Action : Many compounds within this class have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. The binding affinity to the colchicine site on tubulin is a common mechanism through which these compounds exert their effects .
Case Studies and Experimental Findings
- Cytotoxicity Studies : A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines:
- Mechanistic Insights : The activation of intrinsic apoptosis pathways has been noted in studies involving similar nitrogen-rich compounds:
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | Cancer Type |
|---|---|---|---|
| Compound A | Structure A | 0.80 | Leukemia |
| Compound B | Structure B | 3.60 | Breast |
| Compound C | Structure C | 0.37 | Lung |
Future Directions for Research
Further research is necessary to elucidate the specific biological effects of this compound:
- In Vivo Studies : Conducting in vivo studies will be crucial for understanding the pharmacokinetics and therapeutic potential of this compound.
- Structure-Activity Relationship (SAR) : Investigating the relationship between structural modifications and biological activity could lead to the development of more potent derivatives.
Q & A
Basic: What are the most reliable synthetic routes for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis of this polycyclic tetrazole derivative typically involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and ketone functionalization. Key steps include:
- Cyclocondensation : Use of heterocyclic precursors (e.g., tetrazolo[1,5-a]pyrimidines) under reflux with catalysts like acetic acid or HCl .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) to achieve >95% purity.
- Characterization : Validate via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity .
Basic: What spectroscopic techniques are critical for characterizing its structural stability under varying pH conditions?
Answer:
- pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor absorbance shifts in buffered solutions (pH 2–12) over 24–72 hours.
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous media.
- X-ray Crystallography : Resolve crystal structure to identify hydrogen-bonding networks influencing stability .
Advanced: How can computational modeling predict its reactivity in catalytic or biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450 enzymes) using force fields like AMBER or CHARMM.
- Validation : Cross-reference computational results with experimental kinetic data (e.g., IC values in enzyme inhibition assays) .
- Guiding Principle : Link simulations to existing theoretical frameworks (e.g., transition-state theory) to enhance predictive accuracy .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Comparative Analysis : Cross-validate NMR/IR data with structurally analogous compounds (e.g., 9-aryl-3,7-dithia-5-azatetracyclo derivatives) .
- Isotopic Labeling : Use N-labeled precursors to resolve overlapping signals in complex heterocyclic systems.
- Crystallographic Refinement : Apply single-crystal XRD to resolve ambiguities in bond angles or tautomeric forms .
Advanced: What methodologies integrate multi-omics data to study its biological mechanisms?
Answer:
- Transcriptomics : Pair RNA-seq data from treated cell lines with pathway analysis tools (e.g., KEGG, GO) to identify dysregulated genes.
- Metabolomics : Use LC-MS/MS to track metabolite changes linked to compound exposure.
- Ethical Frameworks : Ensure informed consent and data anonymization when linking omics datasets to clinical variables .
Basic: What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides).
- Cytotoxicity Screening : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7).
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values .
Advanced: How can AI-driven platforms optimize its synthesis or functional modification?
Answer:
- Generative AI Models : Train on chemical reaction databases (e.g., Reaxys) to propose novel synthetic pathways.
- COMSOL Multiphysics Integration : Simulate reaction kinetics and mass transfer in microfluidic reactors for scale-up .
- Feedback Loops : Implement real-time adjustments using AI-powered analytical tools (e.g., inline NMR or Raman spectroscopy) .
Basic: What are the key considerations for designing stability studies under thermal stress?
Answer:
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (T) under nitrogen/air atmospheres.
- Accelerated Aging : Store samples at 40°C/75% RH for 1–3 months, analyzing degradation products via LC-MS.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .
Advanced: How can heterogeneous catalysis improve yield in large-scale synthesis?
Answer:
- Catalyst Screening : Test metal-organic frameworks (MOFs) or zeolites for selective C–N bond formation.
- Process Simulation : Use Aspen Plus® to model batch vs. continuous-flow reactors, optimizing residence time and temperature .
- Life Cycle Assessment (LCA) : Evaluate environmental impact of catalytic systems to align with green chemistry principles .
Advanced: What conceptual frameworks guide the analysis of its structure-activity relationships (SAR)?
Answer:
- Topological Polar Surface Area (TPSA) : Correlate with membrane permeability using the Lipinski rule-of-five.
- Quantum Topological Molecular Similarity (QTMS) : Compare electron density distributions with active analogs.
- Epistemological Alignment : Ground SAR hypotheses in established biochemical theories (e.g., lock-and-key vs. induced-fit models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
